N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O5S/c25-17-5-3-4-16(10-17)12-27-13-23(19-6-1-2-7-20(19)27)33(29,30)14-24(28)26-18-8-9-21-22(11-18)32-15-31-21/h1-11,13H,12,14-15H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJIONYVMLDFBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CS(=O)(=O)C3=CN(C4=CC=CC=C43)CC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide typically involves multiple steps, starting with the preparation of the benzodioxole and indole intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the benzodioxole or indole rings.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe to study specific biological pathways or as a ligand in receptor binding studies.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: The compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)undecanamide
- 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile
- N-(1,3-benzodioxol-5-ylmethyl)-N-[(5-methoxy-1H-indol-3-yl)methyl]amine
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide is unique due to the presence of the sulfonylacetamide group, which can impart distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents on the benzodioxole or indole rings.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound can be described by the following characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C22H22FNO4S |
| Molecular Weight | 401.47 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChI Key here] |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound has shown effectiveness against various cancer cell lines, suggesting it may induce apoptosis and inhibit cell proliferation.
-
Mechanism of Action :
- The compound appears to interfere with multiple signaling pathways involved in cancer progression, including apoptosis and cell cycle regulation.
- It has been observed to enhance the cytotoxic effects of existing chemotherapeutic agents when used in combination treatments.
-
Case Studies :
- In vitro studies demonstrated that this compound significantly reduced viability in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity (values around 10–30 µM) .
- Animal models further corroborated these findings, showing reduced tumor sizes when treated with the compound compared to control groups.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects:
- Mechanistic Insights :
In Vitro Studies
A series of in vitro experiments assessed the biological activity of this compound:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 | 25 | Inhibition of cell proliferation |
| HepG2 | 20 | Enhanced sensitivity to sorafenib |
In Vivo Studies
Animal studies have provided further insights into the efficacy and safety profile of the compound:
-
Tumor Growth Inhibition :
- Mice treated with N-(2H-1,3-benzodioxol-5-yl)-2-{...} showed a significant reduction in tumor volume compared to untreated controls.
- Histopathological examination revealed decreased mitotic figures and increased apoptotic cells in treated tumors.
- Safety Profile :
Q & A
Q. What are the optimal synthetic routes for synthesizing N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide?
Answer: The synthesis involves multi-step organic reactions. Key steps include:
Intermediate Preparation : Synthesis of the benzodioxol-5-yl and 1-[(3-fluorophenyl)methyl]-1H-indol-3-yl intermediates. The benzodioxole moiety is typically prepared via cyclization of catechol derivatives, while the indole core is functionalized using alkylation or Suzuki coupling for fluorophenyl substitution .
Coupling Reaction : The sulfonylacetamide linkage is formed via nucleophilic substitution or sulfonylation reactions. For example, coupling the indole sulfonate intermediate with the benzodioxol-5-yl acetamide under basic conditions (e.g., NaH in DMF) .
Optimization : Reaction conditions (temperature, solvent, catalyst) must be tightly controlled. For fluorophenyl derivatives, palladium catalysts may enhance coupling efficiency .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl CH2 group at δ 4.5–5.0 ppm; benzodioxole protons at δ 6.0–6.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ~505.12 g/mol) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns with UV detection .
Advanced Research Questions
Q. How can researchers determine structure-activity relationships (SAR) for this compound’s biological targets?
Answer:
- Computational Docking : Use software like AutoDock Vina to model interactions with proposed targets (e.g., kinase enzymes). The fluorophenyl group may enhance hydrophobic binding, while the sulfonyl moiety could stabilize hydrogen bonds .
- Site-Directed Mutagenesis : Test binding affinity against mutated enzyme active sites (e.g., replacing residues near the sulfonyl pocket) to identify critical interactions .
- Analog Synthesis : Compare activity of derivatives with modified substituents (e.g., replacing 3-fluorophenyl with 4-fluorophenyl) to isolate pharmacophoric features .
Q. How should discrepancies in reported biological activity (e.g., IC50 variability) be addressed?
Answer:
- Purity Verification : Re-analyze compound batches via HPLC and elemental analysis to rule out impurities .
- Assay Standardization : Replicate assays under identical conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Orthogonal Assays : Use complementary methods (e.g., fluorescence polarization and surface plasmon resonance) to confirm binding kinetics .
Q. What pharmacological applications are most promising for this compound?
Answer:
- Enzyme Inhibition : Test against kinases (e.g., EGFR, BRAF) or inflammatory targets (COX-2) using fluorogenic substrates. The sulfonyl group may mimic ATP’s phosphate moiety .
- In Vivo Efficacy : Evaluate pharmacokinetics (oral bioavailability, half-life) in rodent models. The benzodioxole moiety may enhance metabolic stability .
- Toxicity Profiling : Assess hepatotoxicity via ALT/AST levels and cytotoxicity in primary human cells .
Q. What is the role of the 3-fluorophenylmethyl group in target binding?
Answer:
- X-Ray Crystallography : Co-crystallize the compound with its target (e.g., a kinase) to visualize fluorophenyl interactions. The fluorine atom may engage in halogen bonding with backbone carbonyls .
- Comparative Studies : Synthesize analogs lacking the fluorine or methyl group. Activity drops in these analogs would confirm its role in binding .
Methodological Tables
Q. Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Indole alkylation | 3-fluorobenzyl bromide, NaH, DMF | Introduce fluorophenylmethyl group | |
| Sulfonylation | Chlorosulfonic acid, pyridine | Form sulfonyl chloride intermediate | |
| Acetamide coupling | Benzodioxol-5-amine, EDC/HOBt | Link sulfonylindole to benzodioxole |
Q. Table 2: Recommended Analytical Parameters
| Technique | Parameters | Critical Data |
|---|---|---|
| ¹H NMR | 500 MHz, DMSO-d6 | δ 7.8–8.2 ppm (indole H), δ 6.2–6.6 ppm (benzodioxole H) |
| HRMS | ESI+ mode | [M+H]+ = 505.12 (calculated) |
| HPLC | C18, 70:30 MeCN/H2O, 1 mL/min | Retention time ~8.2 min, purity >95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
